molecular formula C26H21N3O2S B2808669 3-(3,5-dimethylphenyl)-2-((2-oxo-2-phenylethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536706-10-2

3-(3,5-dimethylphenyl)-2-((2-oxo-2-phenylethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2808669
CAS No.: 536706-10-2
M. Wt: 439.53
InChI Key: VTUOUORYJXTYES-UHFFFAOYSA-N
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Description

3-(3,5-dimethylphenyl)-2-((2-oxo-2-phenylethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound that belongs to the class of pyrimidoindoles. This compound is characterized by its unique structure, which includes a pyrimidoindole core, a dimethylphenyl group, and a phenylethylthio substituent. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethylphenyl)-2-((2-oxo-2-phenylethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate precursors to form the pyrimidoindole core. The reaction conditions often include the use of strong acids or bases and elevated temperatures.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group is introduced through electrophilic aromatic substitution reactions. Common reagents include dimethylbenzene derivatives and Lewis acids as catalysts.

    Attachment of the Phenylethylthio Group: The phenylethylthio group is attached via nucleophilic substitution reactions. Thiol derivatives and alkyl halides are commonly used reagents in this step.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethylphenyl)-2-((2-oxo-2-phenylethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketone groups to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Lewis acids, transition metal catalysts.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Alcohols: Formed through reduction of ketone groups.

    Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

3-(3,5-dimethylphenyl)-2-((2-oxo-2-phenylethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylphenyl)-2-((2-oxo-2-phenylethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-dimethylphenyl)-2-((2-oxo-2-phenylethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one: shares structural similarities with other pyrimidoindole derivatives, such as:

Uniqueness

  • Structural Features : The presence of both dimethylphenyl and phenylethylthio groups in the same molecule is unique, providing distinct chemical and biological properties.
  • Biological Activity : The compound’s specific interactions with molecular targets may differ from those of similar compounds, leading to unique biological effects.

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O2S/c1-16-12-17(2)14-19(13-16)29-25(31)24-23(20-10-6-7-11-21(20)27-24)28-26(29)32-15-22(30)18-8-4-3-5-9-18/h3-14,27H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUOUORYJXTYES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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